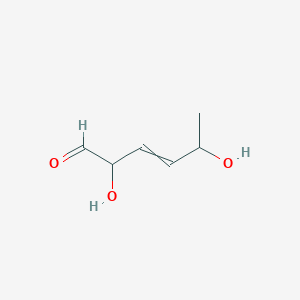

2,5-Dihydroxyhex-3-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62986-98-5 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2,5-dihydroxyhex-3-enal |

InChI |

InChI=1S/C6H10O3/c1-5(8)2-3-6(9)4-7/h2-6,8-9H,1H3 |

InChI Key |

ZXDIOUXVKVKFMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC(C=O)O)O |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dihydroxyhex-3-enal, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor diols. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., 1,4-dioxane for improved solubility), and catalyst selection (e.g., triethylamine for base-mediated reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity. Reaction progress should be monitored using TLC and validated via NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H NMR (δ 4.2–5.5 ppm for hydroxyl and alkene protons) and C NMR (δ 60–70 ppm for hydroxylated carbons) confirm structure.

- IR : Peaks at 3200–3500 cm (O-H stretch) and 1650–1680 cm (C=C stretch) are diagnostic.

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]) verifies molecular weight. Cross-referencing with authentic standards (e.g., dihydroxy compounds in ) enhances reliability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Storage : Store in amber vials at 2–8°C under inert gas (N) to prevent oxidation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 3–9) and incubate the compound at 25°C, 37°C, and 50°C. Monitor degradation via HPLC-UV (λ = 210–240 nm) at timed intervals.

- Data Analysis : Apply Arrhenius kinetics to calculate activation energy () and half-life (). Triangulate results with LC-MS to identify degradation byproducts .

Q. What methodologies are appropriate for elucidating the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocyte cultures to study phase I/II metabolism. Detect metabolites via UPLC-QTOF-MS.

- Isotopic Labeling : Incorporate C-labeled substrates to track carbon flux.

- Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How should contradictory data regarding the solubility profile of this compound in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Systematic Testing : Use Hansen Solubility Parameters (HSPs) to predict miscibility. Experimentally validate via saturation shake-flask method in solvents like water, DMSO, and hexane.

- Data Validation : Compare results with computational models (e.g., COSMO-RS) and cross-check using differential scanning calorimetry (DSC) for phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.